Chromatographic Retention Time Separation Between Epi-AFQ1 and AFQ1
Epi-aflatoxin Q1 (epi-AFQ1) and aflatoxin Q1 (AFQ1) are resolved as distinct chromatographic peaks by reversed-phase UHPLC-HRMS under identical gradient conditions. Epi-AFQ1 elutes at a retention time of 23.6 min, whereas AFQ1 elutes earlier at 22.8 min, representing a retention time difference of 0.8 min [1]. This chromatographic separation is essential for unambiguous identification, as both compounds share identical molecular formulas (C₁₇H₁₂O₇) and MS/MS fragmentation patterns (e.g., fragments at m/z 311.0343 and 283.0601). In the absence of authentic epi-AFQ1 reference standard, quantification was performed using AFQ1 calibration curves, a necessary compromise explicitly acknowledged as introducing potential inaccuracy [2].
| Evidence Dimension | Retention time (min) on reversed-phase UHPLC-HRMS |
|---|---|
| Target Compound Data | 23.6 min |
| Comparator Or Baseline | AFQ1: 22.8 min |
| Quantified Difference | 0.8 min longer retention (higher hydrophobicity) |
| Conditions | Reversed-phase UHPLC-HRMS using C18 column; acetonitrile/water gradient with 0.1% formic acid; ESI positive mode |
Why This Matters
The 0.8 min retention time difference enables definitive chromatographic resolution and prevents misidentification in degradation studies, directly impacting procurement decisions for certified reference standards.
- [1] Loi, M., De Leonardis, S., Mulè, G., Logrieco, A. F., & Pajuelo, A. M. (2023). Aflatoxin B1 Degradation by Ery4 Laccase: From In Vitro to Contaminated Corn. Toxins, 15(5), 310. View Source
- [2] Subagia, R. R., Schweiger, W., Kunz-Vekiru, E., Wolfsberger, D., Schatzmayr, G., Ribitsch, D., & Guebitz, G. M. (2024). Detoxification of aflatoxin B1 by a Bacillus subtilis spore coat protein through formation of the main metabolites AFQ1 and epi-AFQ1. Frontiers in Microbiology, 15, 1406707. View Source
